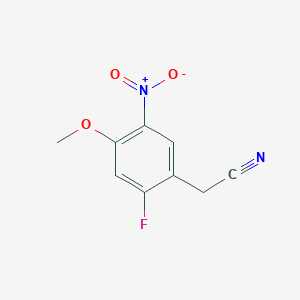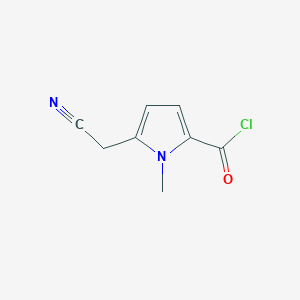
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyanomethyl group, a methyl group, and a carbonyl chloride group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 5-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid+SOCl2→5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions, such as hydrolysis and condensation.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
科学研究应用
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can then interact with biological targets or be used in further chemical transformations.
相似化合物的比较
Similar Compounds
5-(Cyanomethyl)-1H-pyrrole-2-carbonyl chloride: Lacks the methyl group at the 1-position.
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-1H-pyrrole-2-carbonyl chloride: Lacks the cyanomethyl group.
Uniqueness
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride is unique due to the presence of both the cyanomethyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
CAS 编号 |
52074-59-6 |
|---|---|
分子式 |
C8H7ClN2O |
分子量 |
182.61 g/mol |
IUPAC 名称 |
5-(cyanomethyl)-1-methylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O/c1-11-6(4-5-10)2-3-7(11)8(9)12/h2-3H,4H2,1H3 |
InChI 键 |
TXVGALZORZTPBK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1C(=O)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



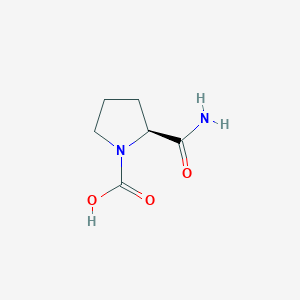
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

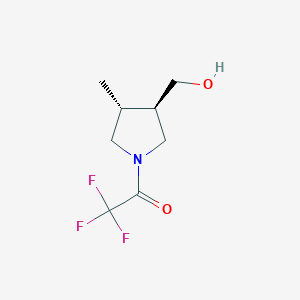
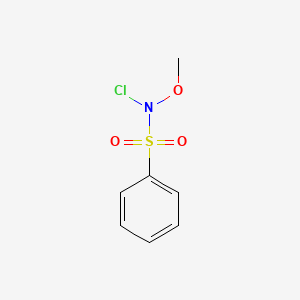
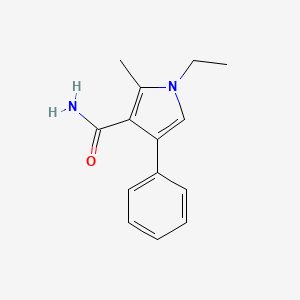
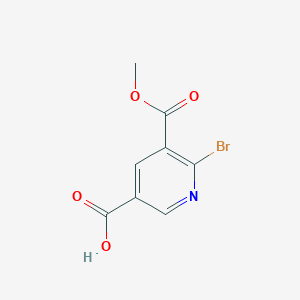

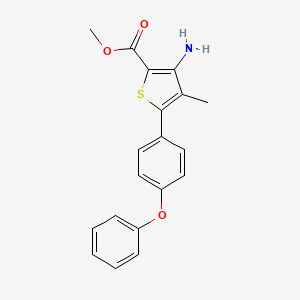
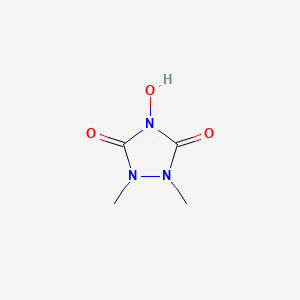
![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
